molecular formula 384.48 B608513 LEI105 CAS No. 1800327-36-9

LEI105

Cat. No. B608513
CAS RN: 1800327-36-9
M. Wt: 0.0
InChI Key: XDHONXIOZAUYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LEI105 is a potent, highly selective, and reversible dual DAGL-α/DAGL-β inhibitor. Diacylglycerol lipase (DAGL)-α and -β are enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Scientific Research Applications

Inhibition of Diacylglycerol Lipase in Neurons

LEI105 has been identified as a potent, highly selective, and reversible dual inhibitor of Diacylglycerol lipase-α and -β (DAGL-α/β) in neurons. This inhibition plays a crucial role in modulating the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in neuronal cells. LEI105's targeted action does not affect other enzymes involved in endocannabinoid metabolism and lacks affinity for the cannabinoid CB1 receptor. It effectively reduces 2-AG levels in Neuro2A cells and modulates cannabinoid CB1-receptor-mediated short-term synaptic plasticity in a mouse hippocampal slice model. This finding is significant for studying the function of DAGLs in an acute and temporal fashion in neurons (Baggelaar et al., 2015).

Role in Prognosis of Clear-Cell Renal Cell Carcinoma

In the realm of oncology, particularly in clear-cell renal cell carcinoma (ccRCC), LEI105 (referred to as CD105 in this context) serves as a novel and independent prognostic marker. The expression of tumoral CD105 positively correlates with clinicopathological factors such as nuclear grade, tumor stage, and Leibovitch score, and is an independent predictor of poor overall survival in patients with ccRCC following curative resection (Saroufim et al., 2014).

Expression in Malignant Müllerian Mixed Tumors and Adenosarcomas

LEI105's expression is also observed in various uterine tumors, including malignant Müllerian mixed tumors (MMMT) and müllerian adenosarcomas. The presence of CD10, which is a marker often associated with LEI105, is indicative of the characteristics of müllerian system-derived neoplastic mesenchymal cells. This suggests its broader application in diagnosing and understanding the pathogenesis of these types of tumors (Mikami et al., 2002).

Therapeutic Target for Sarcomas

In the study of sarcomas, CD105 (LEI105) is identified as a potential therapeutic target. Its expression in various sarcoma histologies and tumor vasculature suggests that targeting CD105 could be a rational antiangiogenic approach, especially in conditions like angiosarcomas. This exploration has led to the development of clinical trials utilizing CD105 targeting treatments in soft tissue sarcomas, showcasing its potential in therapeutic applications (Fritchie et al., 2013).

properties

CAS RN

1800327-36-9

Product Name

LEI105

Molecular Formula

384.48

Molecular Weight

0.0

IUPAC Name

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3

InChI Key

XDHONXIOZAUYDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LEI105;  LEI-105;  LEI 105; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LEI105
Reactant of Route 2
LEI105
Reactant of Route 3
Reactant of Route 3
LEI105
Reactant of Route 4
Reactant of Route 4
LEI105
Reactant of Route 5
Reactant of Route 5
LEI105
Reactant of Route 6
Reactant of Route 6
LEI105

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.